molecular formula C36H62FNO9 B1264161 1-O-(alpha-D-galactopyranosyl)-N-[6-(4-fluorophenyl)hexanoyl]phytosphingosine

1-O-(alpha-D-galactopyranosyl)-N-[6-(4-fluorophenyl)hexanoyl]phytosphingosine

Cat. No. B1264161
M. Wt: 671.9 g/mol
InChI Key: JHLNYOGBYWZZLI-QNAIHFNASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-(4-fluorophenyl)hexanoyl]-1-O-(alpha-D-galactopyranosyl)phytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and a 6-(4-fluorophenyl)hexanoyl group attached to the nitrogen. It derives from an alpha-D-galactose.

Scientific Research Applications

Synthesis and Structure Analysis

  • Phytosphingosine, a key component in the synthesis of galactosphingolipids like 1-O-(alpha-D-galactopyranosyl)-phytosphingosine, was derived from Hansenula ciferrii yeast. The synthesis involved glycosidation and alkaline hydrolysis, yielding cerebrosides with confirmed structures through infrared and mass spectra analysis (Pascher, 1974).
  • A synthetic approach for α-galactosyl cerebroside (similar to the structure of interest) demonstrated its potential for immunostimulatory activity. The synthesis utilized benzylidene galactose and phytosphingosine building blocks, focusing on regio- and stereoselective O-galactosylation (Figueroa‐Pérez & Schmidt, 2000).

Immunological Research

  • α-Galactosyl ceramide analogues, sharing structural similarity with the compound , were synthesized to investigate their impact on Th1/Th2 cytokine responses. These studies focused on the modifications of the phytosphingosine or fatty acyl chains to alter the affinity for CD1d, a crucial aspect in immunological responses (Trappeniers et al., 2008).

Glycolipid Synthesis and Evaluation

  • The synthesis of hydroxylated analogues of α-galactosyl ceramide, which includes phytosphingosine chains, was explored. This work focused on manipulating the stereochemistry of hydroxy groups in the sphingosine chain, providing insights into the synthesis and structure-function relationships of such compounds (Sawant et al., 2013).
  • Phytosphingosine and its analogs were synthesized to study their activity on mouse splenocytes. This research is particularly relevant for understanding the biological activity and potential therapeutic applications of compounds like 1-O-(alpha-D-galactopyranosyl)-phytosphingosine (Fan et al., 2005).

Conformational Analysis

  • A study on conformational changes in carbohydrate epitopes upon binding to antibodies provided insights into the structural aspects of galactopyranosyl compounds. Such research helps in understanding the molecular interactions and potential therapeutic applications of glycosylated compounds (Glaudemans et al., 1990).

properties

Product Name

1-O-(alpha-D-galactopyranosyl)-N-[6-(4-fluorophenyl)hexanoyl]phytosphingosine

Molecular Formula

C36H62FNO9

Molecular Weight

671.9 g/mol

IUPAC Name

N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-6-(4-fluorophenyl)hexanamide

InChI

InChI=1S/C36H62FNO9/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-29(40)32(42)28(25-46-36-35(45)34(44)33(43)30(24-39)47-36)38-31(41)19-16-13-14-17-26-20-22-27(37)23-21-26/h20-23,28-30,32-36,39-40,42-45H,2-19,24-25H2,1H3,(H,38,41)/t28-,29+,30+,32-,33-,34-,35+,36-/m0/s1

InChI Key

JHLNYOGBYWZZLI-QNAIHFNASA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCC2=CC=C(C=C2)F)O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCC2=CC=C(C=C2)F)O)O

Origin of Product

United States

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